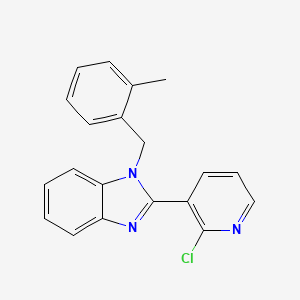

2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole

Description

2-(2-Chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2-chloro-3-pyridinyl substituent at position 2 and a 2-methylbenzyl group at position 1 of the benzimidazole core.

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3/c1-14-7-2-3-8-15(14)13-24-18-11-5-4-10-17(18)23-20(24)16-9-6-12-22-19(16)21/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKWOSQVKMUBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole typically involves the condensation of 2-chloro-3-pyridinecarboxaldehyde with 2-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the benzimidazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological or chemical properties.

Scientific Research Applications

2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antifungal, and antiparasitic agent.

Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The benzyl group at position 1 is frequently modified with halogens (e.g., fluorine in ), methoxy groups (), or additional chloro substituents (), influencing lipophilicity and electronic properties.

- Pyridinyl substituents at position 2 vary in chloro substitution patterns (e.g., 2-chloro-3-pyridinyl vs. 6-chloro-3-pyridinyl), which may alter binding interactions in biological targets .

Pharmacological Activities

Although direct data for the target compound are lacking, structurally related benzimidazoles exhibit notable activities:

- Antioxidant Activity: Compound 22 (2-(substituted benzylthio)-5-((2-(4-substituted phenyl)-1H-benzimidazol-1-yl)methyl)-1,3,4-oxadiazole) showed superior antioxidant activity due to electron-donating benzylthio groups . Compound 24 (4-(1H-benzimidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ols) exhibited higher activity than ascorbic acid, attributed to the quinoline moiety enhancing radical scavenging .

However, the 2-methylbenzyl group could improve membrane permeability, favoring bioavailability .

Physical and Chemical Properties

A comparison of molecular properties is provided below:

Key Trends :

Biological Activity

2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, characterized by a unique molecular structure that includes a chlorinated pyridine and a methyl-substituted benzyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C22H20ClN3

- Molecular Weight : 361.87 g/mol

- CAS Number : 338411-54-4

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated; however, similar compounds have been shown to:

- Inhibit DNA synthesis and cell division in cancer cells.

- Induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

- Exhibit antibacterial and antifungal properties by targeting essential microbial enzymes.

Anticancer Activity

Recent studies indicate that benzimidazole derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 16.38 µM to over 100 µM against breast cancer cell lines (MDA-MB-231) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2g | MDA-MB-231 | 16.38 | Apoptosis induction via mitochondrial disruption |

| 1e | MDA-MB-231 | 29.39 | DNA synthesis inhibition |

| Camptothecin | MDA-MB-231 | 0.41 | Topoisomerase inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar benzimidazole derivatives have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values reported as low as 4 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 |

| Methicillin-resistant S. aureus | 4 |

Study on Antiproliferative Effects

A study published in a peer-reviewed journal evaluated the antiproliferative effects of various benzimidazole derivatives, including those structurally related to our compound. The results demonstrated that substitution patterns significantly influence biological activity, where compounds with higher lipophilicity exhibited enhanced cell membrane permeability and cytotoxic effects .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against fungal pathogens such as Candida albicans and Aspergillus niger. The study highlighted that certain derivatives showed moderate antifungal activity, further supporting the potential application of these compounds in treating infections alongside cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.